molecular formula C23H27N3O3 B11337921 1-(2-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one

1-(2-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one

Cat. No.: B11337921
M. Wt: 393.5 g/mol
InChI Key: NENWOCFKKSLNBQ-UHFFFAOYSA-N
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Description

1-(2-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE is a complex organic compound that features a benzodiazole ring, a pyrrolidine ring, and a methoxyphenoxy group. This compound is of interest due to its potential bioactive properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(3-methoxyphenoxy)ethylamine with 1H-1,3-benzodiazole-2-carboxylic acid under specific conditions to form the intermediate, which is then reacted with pyrrolidine and propanone to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, other alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential bioactive properties, including antimicrobial and anticancer activities.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

1-[2-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C23H27N3O3/c1-3-22(27)25-13-7-12-21(25)23-24-19-10-4-5-11-20(19)26(23)14-15-29-18-9-6-8-17(16-18)28-2/h4-6,8-11,16,21H,3,7,12-15H2,1-2H3

InChI Key

NENWOCFKKSLNBQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CCOC4=CC=CC(=C4)OC

Origin of Product

United States

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